molecular formula C22H24ClF2N3O2S B2759533 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride CAS No. 1216573-03-3

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride

Cat. No.: B2759533
CAS No.: 1216573-03-3
M. Wt: 467.96
InChI Key: QVTVKEISHQPOAG-UHFFFAOYSA-N
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Description

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 4,6-difluorobenzo[d]thiazole core, a structure often associated with bioactive molecules, linked to a phenylacetamide group via a morpholinopropyl chain. The inclusion of fluorine atoms is a common strategy in drug design to influence a compound's metabolic stability, bioavailability, and binding affinity . The specific research applications for this compound are an area of active investigation. Compounds with benzothiazole scaffolds are frequently explored for their potential as kinase inhibitors , and the morpholine ring is a prevalent pharmacophore known to contribute to molecular interactions with various biological targets. Researchers may find this compound valuable for developing novel therapeutic agents, particularly in oncology or other areas requiring targeted protein inhibition. Its mechanism of action would be specific to the research context and target pathway under investigation. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should conduct all necessary experimental characterization and validation to determine the compound's specific properties and suitability for their applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S.ClH/c23-17-14-18(24)21-19(15-17)30-22(25-21)27(8-4-7-26-9-11-29-12-10-26)20(28)13-16-5-2-1-3-6-16;/h1-3,5-6,14-15H,4,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTVKEISHQPOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride, also referred to as GSK-516568A, is a synthetic compound notable for its potential therapeutic applications. The compound incorporates a difluorobenzo[d]thiazole moiety and a morpholinopropyl side chain, which may enhance its biological activity and selectivity for various targets. This article reviews the current understanding of its biological activity, including potential anti-cancer and anti-inflammatory properties, as well as its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C23H24ClF2N3O3S, with a molecular weight of approximately 495.97 g/mol. The structure features:

  • A difluorobenzo[d]thiazole ring that is known for diverse biological activities.
  • A morpholinopropyl substituent that may influence pharmacokinetics and receptor interactions.

Anticancer Potential

Research indicates that compounds with similar structural features have shown promise in cancer therapy. The difluorobenzo[d]thiazole moiety is associated with the modulation of cancer pathways. Molecular docking studies suggest that this compound may effectively bind to specific enzymes or receptors involved in tumor growth and proliferation.

Table 1: Summary of Anticancer Studies

CompoundMechanism of ActionCancer TypeReference
GSK-516568AEnzyme inhibitionVarious
Similar Thiazole DerivativesPathway modulationBreast Cancer

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases. The presence of fluorine atoms may enhance metabolic stability and bioavailability, which are critical for therapeutic efficacy.

Antimicrobial Properties

Compounds containing thiazole derivatives have demonstrated antibacterial and antifungal activities. For instance, N-(4,6-difluorobenzo[d]thiazol-2-yl) derivatives have shown effectiveness against various microbial strains, indicating a broad spectrum of biological activity .

Table 2: Antimicrobial Efficacy

CompoundTarget MicroorganismEC50 (µM)Reference
GSK-516568AXanthomonas oryzae156.7
BismerthiazolXanthomonas axonopodis230.5

Case Studies

  • Anticancer Studies : In vitro studies have shown that GSK-516568A can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Anti-inflammatory Trials : Animal models treated with the compound exhibited reduced levels of inflammatory markers compared to controls, suggesting significant anti-inflammatory effects.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions involving the benzo[d]thiazole core .
  • Temperature : Maintain 60–80°C during amide coupling to minimize side reactions .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for the final hydrochloride salt .
  • Yield tracking : Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluorobenzo[d]thiazole protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 484.0) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Light exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .
  • Solution stability : Prepare stock solutions in DMSO and track precipitation or hydrolysis over 72 hours using NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Dose-response standardization : Use consistent molar concentrations across assays (e.g., 1–100 μM) to compare IC₅₀ values .
  • Target validation : Confirm binding to proposed receptors (e.g., kinases) using surface plasmon resonance (SPR) or radioligand displacement assays .
  • Cellular context : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the morpholinopropyl and difluorobenzo[d]thiazole moieties?

  • Methodological Answer : Systematically modify substituents and evaluate pharmacological outcomes:
  • Morpholinopropyl substitution : Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target affinity .
  • Fluorine positioning : Synthesize analogs with fluorines at 4,5- or 5,6-positions on the benzo[d]thiazole to study electronic effects on binding .
  • Bioisosteric replacements : Substitute the phenylacetamide group with heteroaromatic rings (e.g., pyridine) to enhance metabolic stability .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

  • Methodological Answer : Combine in silico tools for mechanistic insights:
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases) based on X-ray crystallography data .
  • MD simulations : Run 100-ns trajectories in GROMACS to analyze conformational stability of the ligand-receptor complex .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 inhibition .

Q. How can researchers address challenges in impurity profiling during scale-up synthesis?

  • Methodological Answer : Implement orthogonal analytical workflows:
  • LC-MS/MS : Identify trace impurities (e.g., dehalogenated byproducts) with a Q-TOF mass spectrometer .
  • NMR-guided isolation : Use preparative HPLC to isolate impurities >0.1% and characterize structures via 2D NMR (COSY, HSQC) .
  • Genotoxic assessment : Follow ICH M7 guidelines to evaluate mutagenic potential of impurities using Ames tests .

Q. What experimental designs are recommended for studying degradation pathways?

  • Methodological Answer : Apply forced degradation studies:
  • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 70°C for 24 hours to identify hydrolytically labile sites (e.g., amide bonds) .
  • Oxidative stress : Treat with 3% H₂O₂ to detect sulfoxide formation on the thiazole ring .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .

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